N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
N'-(6-Chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 6-chlorobenzo[d]thiazole core linked to a sulfonyl-substituted benzene ring via a hydrazide bridge. The 4-methylpiperidin-1-yl sulfonyl group enhances its pharmacokinetic properties, such as solubility and membrane permeability, while the chloro-substituted benzothiazole moiety contributes to its bioactivity .
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-13-8-10-25(11-9-13)30(27,28)16-5-2-14(3-6-16)19(26)23-24-20-22-17-7-4-15(21)12-18(17)29-20/h2-7,12-13H,8-11H2,1H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWJQMGGSNIUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzo[d]thiazole moiety
- Piperidine ring
- Hydrazide functional group
Its molecular formula is , and it has a molecular weight of approximately 373.89 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the benzo[d]thiazole core through cyclization reactions.
- Introduction of the piperidine sulfonamide using sulfonation methods.
- Coupling with hydrazine derivatives to form the hydrazide linkage.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | MCF7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Thiazole Derivative B | HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could provide a therapeutic avenue for treating cognitive decline.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes such as AChE, preventing substrate interaction.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Interference with Cellular Signaling : The compound could modulate signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the potential applications of this compound in various fields:
- Cancer Therapy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Neuroprotection : Animal models treated with the compound showed improved cognitive function in memory tests compared to control groups, suggesting potential use in neurodegenerative disease management.
Comparison with Similar Compounds
Sulfonamide Derivatives
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19)
- 4-Amino-N-(6-Methoxybenzo[d]thiazol-2-yl)benzenesulfonamide (20) Structure: Reduced nitro group to amine on the benzene ring. Synthesis: 52% yield via catalytic hydrogenation of compound 19 . Activity: Improved solubility but reduced reactivity compared to nitro derivatives.
Hydrazine Carboxamide Derivatives
- N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Functional Analogues with Antitumor Activity
Compound 12a (From El-Hamouly et al.)
- Structure : N-Substituted-sulfonyl derivative attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide.
- Activity : Exhibited the highest cytotoxicity against MCF7 breast cancer cells (IC₅₀: 8.2 µM) among synthesized analogues .
- Mechanism : Likely involves interference with tubulin polymerization, a common target for benzothiazole derivatives .
Thiazolidinone Derivatives
- 3-(6-Chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one Structure: Replaces the hydrazide with a thiazolidinone ring. Activity: Poor antibacterial performance (MIC > 128 µg/mL) compared to ciprofloxacin (MIC: 1–2 µg/mL) .
Key Observations:
Antitumor Potency: Compound 12a outperforms thiazolidinones and carboxamides, suggesting the sulfonyl-hydrazide scaffold is critical for cytotoxicity.
Antimicrobial Limitations: Thiazolidinones and carboxamides show weak activity, likely due to reduced membrane penetration or target affinity .
Synthetic Feasibility : Sulfonamide derivatives (e.g., compound 19 ) achieve higher yields (70%) compared to reduced analogues (52%), highlighting the impact of substituent complexity on synthesis.
Mechanistic Insights and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
